

# Gratisin: A Technical Guide to its Origin, Discovery, and Antimicrobial Properties

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## Compound of Interest

Compound Name: *Gratisin*

Cat. No.: *B1628355*

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## Introduction

**Gratisin** is a cyclic dodecapeptide antibiotic belonging to the gramicidin S family. First identified in the early 1980s, it has attracted scientific interest due to its antimicrobial activity. This document provides a comprehensive overview of the origin, discovery, and biological characteristics of **gratisin**, with a focus on the technical details relevant to research and drug development.

## Origin and Discovery

### 1.1. Producing Organism

**Gratisin** is a natural product synthesized by the Gram-positive soil bacterium, *Brevibacillus brevis* (formerly known as *Bacillus brevis*). This species is well-documented as a producer of various peptide antibiotics, including the notable gramicidin S and tyrocidine.

### 1.2. Discovery

The discovery of **gratisin** was first reported by a team of Japanese scientists, M. Tamaki, M. Ogata, N. Mori, M. Takimoto, S. Sofuku, and I. Muramatsu, in 1983. Their research focused on identifying novel antimicrobial compounds from *Bacillus brevis*. While the full details of their

initial discovery are contained within their original publication, subsequent research has built upon this foundational work to characterize the peptide's structure and activity.

## Physicochemical Properties and Structure

**Gratisin** is a cyclic peptide with the amino acid sequence: cyclo(-Val-Orn-Leu-d-Phe-Pro-d-Tyr-)2. This structure is characterized by the presence of the non-proteinogenic amino acid ornithine (Orn) and the d-isomers of phenylalanine (Phe) and tyrosine (Tyr). The cyclic nature of the peptide contributes to its stability and biological activity.

## Antimicrobial Activity

**Gratisin** exhibits inhibitory activity against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of **gratisin** against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus FDA 209P	6.25
Bacillus subtilis PCI 219	3.13
Escherichia coli NIHJ	>100
Pseudomonas aeruginosa P-3	>100

Note: Data for this table is based on available research on **gratisin** and its analogues. The MIC values for **gratisin** against a wider range of clinically relevant bacteria are a subject of ongoing research.

## Experimental Protocols

### 4.1. Cultivation of Brevibacillus brevis for **Gratisin** Production

This protocol outlines a general method for cultivating Brevibacillus brevis for the production of peptide antibiotics. Optimization may be required for maximizing **gratisin** yield.

#### 4.1.1. Media Preparation

- Nutrient Broth (for seed culture):
  - Beef extract: 3 g/L
  - Peptone: 5 g/L
  - Adjust pH to 7.0-7.2
- Production Medium (e.g., a modified peptone-based medium):
  - Peptone: 10 g/L
  - Meat extract: 5 g/L
  - Glycerol: 5 g/L
  - NaCl: 2.5 g/L
  - Adjust pH to 7.2

#### 4.1.2. Inoculation and Fermentation

- Inoculate a loopful of a pure culture of *Brevibacillus brevis* into a flask containing nutrient broth.
- Incubate the seed culture at 30-37°C for 18-24 hours with shaking (200 rpm).
- Transfer the seed culture (typically 1-5% v/v) to the production medium.
- Incubate the production culture at 30-37°C for 48-72 hours with vigorous shaking.

#### 4.2. Isolation and Purification of **Gratisin**

The following is a generalized protocol for the isolation and purification of cyclic peptides like **gratisin** from a bacterial culture. Specific details may need to be adapted based on experimental observations.

- Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells.

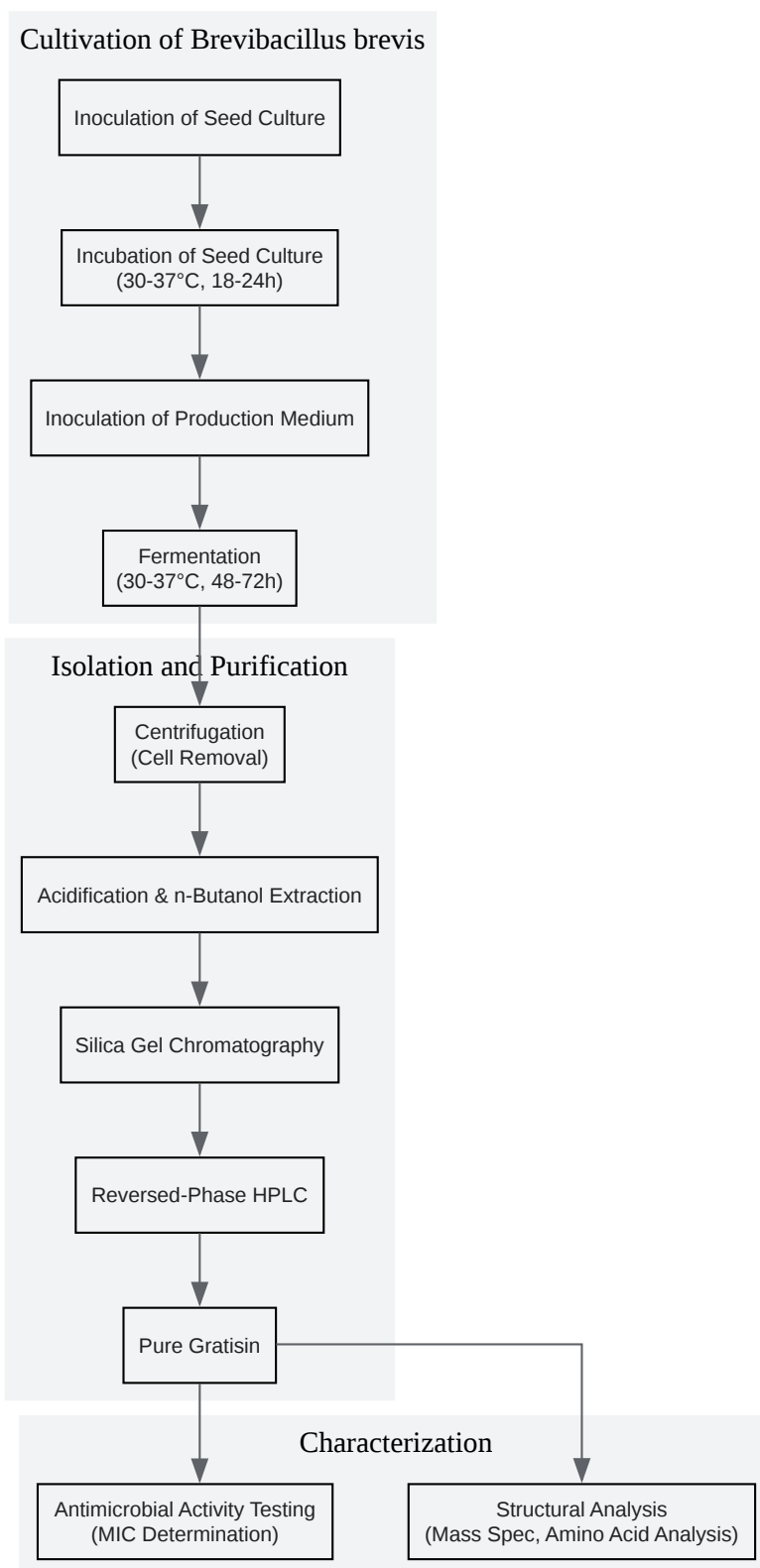
- Acidification and Extraction:
  - Adjust the pH of the supernatant to 3.0 with HCl.
  - Extract the supernatant with an equal volume of n-butanol.
  - Separate the butanol layer and concentrate it under reduced pressure.
- Silica Gel Chromatography:
  - Dissolve the crude extract in a minimal amount of methanol.
  - Apply the concentrated extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform).
  - Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
  - Collect fractions and monitor for antimicrobial activity using a bioassay (e.g., agar diffusion assay against a sensitive organism like *Bacillus subtilis*).
- High-Performance Liquid Chromatography (HPLC):
  - Pool the active fractions from the silica gel chromatography and concentrate them.
  - Further purify the active fraction using reversed-phase HPLC (e.g., a C18 column).
  - Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) for elution.
  - Monitor the elution profile at 220 nm and 280 nm.
  - Collect the peak corresponding to **gratisin** and verify its purity and identity using mass spectrometry and amino acid analysis.

#### 4.3. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

- Preparation of **Gratisin** Stock Solution: Prepare a stock solution of purified **gratisin** in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.
- Preparation of Microtiter Plates:
  - Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
  - Perform serial two-fold dilutions of the **gratisin** stock solution across the wells to create a range of concentrations.
- Inoculum Preparation:
  - Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - Dilute the inoculum to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well.
- Inoculation and Incubation:
  - Inoculate each well of the microtiter plate with the bacterial suspension.
  - Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
  - Incubate the plates at 35-37°C for 18-24 hours.
- Reading the MIC: The MIC is the lowest concentration of **gratisin** at which there is no visible growth of the bacteria.

## Visualizations



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Caption: Experimental workflow for the production, isolation, and characterization of **gratisin**.



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- To cite this document: BenchChem. [Gracisin: A Technical Guide to its Origin, Discovery, and Antimicrobial Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1628355#gracisin-peptide-origin-and-discovery\]](https://www.benchchem.com/product/b1628355#gracisin-peptide-origin-and-discovery)

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